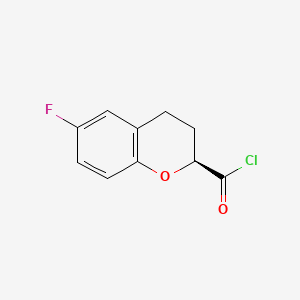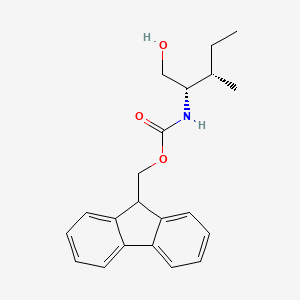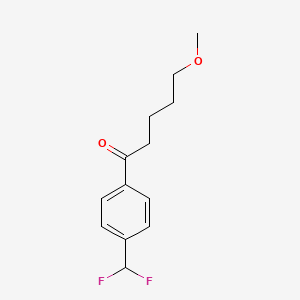
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid compound with the molecular formula C24H30F2O6S and a molecular weight of 484.55 g/mol . It is a derivative of fluticasone propionate, commonly used in the treatment of asthma and allergic rhinitis . This compound is known for its potent anti-inflammatory properties and is used as an impurity reference standard in pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves multiple steps, starting from the parent compound, fluticasone propionateThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a solid form, with a melting point greater than 187°C .
化学反応の分析
Types of Reactions
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonylsulfenic acid group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonylsulfenic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the type of reaction and reagents used .
科学的研究の応用
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is widely used in scientific research, particularly in the following areas:
作用機序
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of inflammatory mediators and suppression of immune responses . The compound specifically targets lung eosinophilia and reduces inflammation by modulating the expression of various cytokines and chemokines .
類似化合物との比較
Similar Compounds
Fluticasone Propionate: The parent compound, widely used in the treatment of asthma and allergic rhinitis.
Fluticasone Furoate: Another derivative with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid with similar therapeutic applications but different chemical structure and potency.
Uniqueness
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is unique due to the presence of the carbonylsulfenic acid group at the 17β position, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and allows for specific interactions with glucocorticoid receptors, making it a valuable compound in pharmaceutical research .
特性
CAS番号 |
948566-12-9 |
|---|---|
分子式 |
C24H30F2O6S |
分子量 |
484.6 g/mol |
IUPAC名 |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
InChIキー |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
異性体SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SO |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
同義語 |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)


![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
